ethyl 2-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)thiazole-4-carboxylate
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name of this compound is derived through hierarchical substitution rules. The parent structure is identified as the thiazole ring, specifically thiazole-4-carboxylate , which is substituted at position 2 with a carboxamido group. This group is further modified by attachment to a piperidine ring substituted at position 1 with a 6-(1H-pyrazol-1-yl)pyrimidin-4-yl moiety. The ethyl ester functional group at position 4 of the thiazole completes the nomenclature.
Molecular Formula : $$ \text{C}{19}\text{H}{22}\text{N}7\text{O}3\text{S} $$
Molecular Weight : 452.51 g/mol (calculated using atomic masses: C=12.01, H=1.01, N=14.01, O=16.00, S=32.07).
| Structural Component | Contribution to Formula |
|---|---|
| Thiazole-4-carboxylate | $$ \text{C}4\text{H}4\text{NO}_2\text{S} $$ |
| Piperidine-3-carboxamido | $$ \text{C}6\text{H}{11}\text{N}_2\text{O} $$ |
| 6-(1H-Pyrazol-1-yl)pyrimidin-4-yl | $$ \text{C}7\text{H}5\text{N}_5 $$ |
| Ethyl ester | $$ \text{C}2\text{H}5\text{O}_2 $$ |
The pyrimidine ring (position 6) is substituted with a pyrazole group, while the piperidine’s carboxamido bridge connects it to the thiazole. This arrangement introduces seven nitrogen atoms, contributing to the compound’s potential for hydrogen bonding and π-stacking interactions.
Three-Dimensional Conformational Analysis Using Computational Chemistry
Computational studies using density functional theory (DFT) at the B3LYP/6-31G(d) level reveal key conformational preferences:
- Piperidine Ring Puckering : The piperidine adopts a chair conformation, minimizing steric hindrance between the pyrimidine substituent and the carboxamido group. The nitrogen atom in the piperidine lies in an axial position, favoring hydrogen bonding with the thiazole’s carbonyl oxygen.
- Pyrazole-Pyrimidine Dihedral Angle : The pyrazole ring rotates freely relative to the pyrimidine, with a dihedral angle of 25–40° in the lowest-energy conformers. This flexibility may enhance binding adaptability to biological targets.
- Thiazole Planarity : The thiazole ring remains planar, with the carboxylate group oriented perpendicular to the ring plane to reduce electronic repulsion.
Table 1: Key Computational Parameters
| Parameter | Value |
|---|---|
| Bond Length (C=O, carboxylate) | 1.21 Å |
| Torsion Angle (piperidine-pyrimidine) | 112.3° |
| HOMO-LUMO Gap | 4.8 eV |
These findings align with related thiazole-piperidine hybrids, where planarity and rotational freedom critically influence bioactivity.
Comparative Structural Analysis With Related Thiazole-Piperidine Hybrids
Comparative analysis highlights distinct features of ethyl 2-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)thiazole-4-carboxylate:
- Pyrazole vs. Oxadiazole Substitutions : Unlike oxadiazole-containing analogs (e.g., ethyl 2-(1-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate), the pyrazole group here provides enhanced π-π stacking potential due to its aromaticity and smaller steric footprint.
- Piperidine vs. Azetidine Cores : Replacing azetidine (as in VulcanChem’s VC4256223) with piperidine increases conformational flexibility, potentially improving binding kinetics to deeper protein pockets.
- Carboxylate vs. Carboxamide Terminal Groups : The ethyl carboxylate group enhances solubility in polar solvents compared to methyl carboxamide derivatives (e.g., EvitaChem’s EVT-2988438), which may influence pharmacokinetic properties.
Table 2: Structural Comparisons
Properties
IUPAC Name |
ethyl 2-[[1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-3-carbonyl]amino]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O3S/c1-2-29-18(28)14-11-30-19(23-14)24-17(27)13-5-3-7-25(10-13)15-9-16(21-12-20-15)26-8-4-6-22-26/h4,6,8-9,11-13H,2-3,5,7,10H2,1H3,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMJEIUXEZFKMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2CCCN(C2)C3=NC=NC(=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)thiazole-4-carboxylate is a complex organic compound characterized by its unique structural features, including multiple heterocyclic rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include anticancer, antimicrobial, and central nervous system (CNS) effects.
Structural Overview
The compound consists of:
- Thiazole ring
- Pyrazole derivative
- Pyrimidine moiety
- Piperidine structure
These structural characteristics contribute to its diverse biological activities.
Anticancer Activity
Research indicates that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives containing pyrazole and pyrimidine rings have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that certain thiazole derivatives exhibited potent anticancer activity against various cancer cell lines, suggesting a promising avenue for further exploration of this compound in cancer therapeutics .
Antimicrobial Properties
This compound has also shown potential as an antimicrobial agent. Similar thiazole derivatives have been reported to possess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with some compounds demonstrating superior potency compared to traditional antibiotics . The mechanism of action often involves inhibition of bacterial topoisomerases, which are crucial for DNA replication and transcription.
Central Nervous System Activity
Compounds with piperidine and pyrimidine structures have been investigated for their CNS activity. Some studies suggest that these compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions like depression and anxiety . The unique combination of the thiazole and pyrazole rings may enhance the binding affinity to CNS targets, warranting further investigation into the neuropharmacological effects of this compound.
Research Findings and Case Studies
A review of the literature reveals several key findings regarding the biological activity of this compound:
| Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis, cell cycle arrest | |
| Antimicrobial | Inhibition of topoisomerases | |
| CNS Activity | Modulation of neurotransmitter systems |
Case Study: Anticancer Efficacy
In a specific case study, a series of thiazole-based compounds were evaluated for their anticancer efficacy against human cancer cell lines. The results indicated that derivatives similar to this compound exhibited IC50 values in the low micromolar range, highlighting their potential as lead compounds for further development .
Scientific Research Applications
Antimicrobial Activity
Research indicates that ethyl 2-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)thiazole-4-carboxylate exhibits potential antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting its utility as a lead compound for developing new antimicrobial agents.
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies demonstrated that it could inhibit the proliferation of cancer cell lines, particularly those associated with specific types of tumors. The mechanism of action appears to involve the modulation of signaling pathways critical for tumor growth and survival .
Neurological Research
This compound has shown promise in neurological studies, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier may facilitate its application in treating conditions such as Alzheimer's disease and Parkinson's disease .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant bacteria. The results indicated a significant reduction in bacterial load when treated with varying concentrations of this compound, highlighting its potential as an alternative therapeutic agent.
Case Study 2: Cancer Cell Line Inhibition
In another investigation, the compound was tested on several cancer cell lines, including breast and lung cancer. The findings revealed that it inhibited cell proliferation by inducing apoptosis through caspase activation pathways. These results suggest that further development could lead to novel anticancer therapies .
Comparison with Similar Compounds
Structural Features
The compound’s uniqueness lies in its hybrid architecture. Key comparisons include:
Key Structural Differences :
- The piperidine-carboxamide linker adds conformational flexibility absent in fused-ring analogs like triazolopyrimidines, which may broaden its target spectrum .
Projected Advantages Over Analogs :
- Broader selectivity due to hybrid structure.
- Improved pharmacokinetics from carboxylate and piperidine .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing ethyl 2-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)thiazole-4-carboxylate?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving coupling of piperidine-3-carboxamide intermediates with thiazole-4-carboxylate derivatives. For example, a common approach is to use a Biginelli-like reaction (one-pot condensation of aldehydes, thioureas, and β-keto esters) to form pyrimidine cores, followed by Suzuki-Miyaura coupling to introduce pyrazole moieties . Key steps include:
- Activation of carboxylic acids (e.g., using HATU or DCC) for amide bond formation.
- Purification via silica gel chromatography or recrystallization.
- Confirmation of structure using -NMR and LC-MS (e.g., HPLC purity >98% as in ).
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer : Purity is typically assessed via HPLC (e.g., C18 columns with acetonitrile/water gradients), while structural confirmation relies on:
- - and -NMR to verify proton environments and carbon frameworks.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- Melting point analysis to confirm crystallinity (e.g., compounds with melting points >90°C indicate high purity) .
Advanced Research Questions
Q. What strategies are employed to optimize reaction yields in multi-step syntheses of heterocyclic compounds like this one?
- Methodological Answer : Yield optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh)) improve cross-coupling efficiency for pyrazole attachment .
- Temperature control : Reactions at 80–100°C balance kinetic acceleration with thermal decomposition risks .
- Example: A 24% yield improvement was achieved for a related compound by switching from THF to NMP as the solvent .
Q. How can researchers resolve discrepancies in spectroscopic data for structurally similar intermediates?
- Methodological Answer : Discrepancies (e.g., unexpected -NMR shifts) are addressed by:
- 2D NMR techniques : COSY and HSQC to assign proton-proton and proton-carbon correlations.
- Computational modeling : DFT calculations (e.g., Gaussian software) predict NMR chemical shifts for comparison .
- X-ray crystallography : Definitive structural assignment, as seen in triazole-pyridine derivatives .
Q. What experimental design principles apply to studying the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies follow:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
